N,N-Diethyldodecanamide

Hydrometallurgy Solvent Extraction Nickel Laterite Processing

Process engineers face iron interference in Ni/Co recovery and aluminum contamination in rare earth refining, where generic extractants lack selectivity. N,N-Diethyldodecanamide (CAS 3352-87-2) addresses these challenges: • >90% single-stage Fe(III) extraction with rapid phase separation for Ni/Co purification. • Al/Gd separation factor >400 via DEDA-ibuprofen HDES, >99% Al³⁺ removal for high-purity GdCl₃. • Non-micellar surface activity (37 dyn cm⁻¹ at saturation) for controlled interfacial tension.

Molecular Formula C16H33NO
Molecular Weight 255.44 g/mol
CAS No. 3352-87-2
Cat. No. B1294644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyldodecanamide
CAS3352-87-2
Molecular FormulaC16H33NO
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)N(CC)CC
InChIInChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3
InChIKeyCWNSVVHTTQBGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyldodecanamide Technical Specifications & Procurement


N,N-Diethyldodecanamide (CAS 3352-87-2), also known as N,N-diethyllauramide or DEDA, is a tertiary amide comprising a C12 lauroyl chain and two ethyl groups on the amide nitrogen [1]. Its molecular formula is C16H33NO, with a molecular weight of 255.44 g/mol [2]. Physically, it is a colorless to pale yellow liquid with a density of 0.847 g/mL at 25°C and a boiling point of 166-167°C at 2 mmHg [3]. This compound is valued as a specialty nonionic surfactant, extractant in hydrometallurgy, and high-performance additive due to its balanced amphiphilicity and chemical stability [4].

Hydrometallurgy Selective metal ion extraction in chloride/nitrate media
Formulation Non-micellar surfactant for interfacial tension control
Rare Earth Processing High-purity rare earth separation via HDES
Nuclear R&D U(VI) extraction with documented amide profile

N,N-Diethyldodecanamide: Substitution Limitations


Long-chain N,N-dialkyl amides share a common backbone, but subtle variations in the N-alkyl substituents significantly alter their physicochemical and functional properties. The ethyl groups in N,N-diethyldodecanamide create a distinct balance of hydrophobicity (LogP ~4.78 ) and steric bulk compared to methyl, butyl, or octyl analogs. These differences directly impact performance in critical applications such as metal ion extraction selectivity, surface activity, and phase behavior [1]. For instance, the extraction efficiency and selectivity for specific metal ions like Fe(III) or U(VI) are highly dependent on the amide's structure, making direct substitution risky without re-optimizing entire processes [2]. Procurement decisions must therefore be guided by quantifiable, application-specific performance data rather than assumed class-level interchangeability.

N-Alkyl group mismatch
Ethyl substituents confer specific hydrophobicity and steric effects; methyl, butyl, or octyl analogs may shift extraction selectivity and phase behavior.
Extraction performance not generic
Fe(III)/U(VI) distribution ratios depend on amide structure; direct replacement without re-optimization can compromise separation efficiency.
Surface activity differences
Non-micellar behavior and surface tension lowering are structure-specific; alternative dialkyl amides may exhibit micellization or altered interfacial properties.

N,N-Diethyldodecanamide Performance Benchmarks


Fe(III) Extraction Selectivity in Chloride Media

In a comparative study of Fe(III) extraction from a synthetic nickel laterite leach solution (6M Cl-), a 30% (v/v) N,N-diethyldodecanamide (DEDA) organic system achieved over 90% Fe(III) extraction in a single contact [1]. Critically, the system demonstrated high selectivity for Fe(III) over Ni, Co, Mn, and Zn across the tested pH range, a key performance differentiator for hydrometallurgical purification [1]. The study identified a 2:1 extractant:metal stoichiometry for the Fe(III)-DEDA complex [1].

Fe(III) Extraction
Class-level
DEDA (30%): >90% Fe extraction, high selectivity over Ni, Co, Mn, Zn
Other N,N-dialkyl amides: separate optimization required
Reported selectivity supports chloride hydrometallurgy workflows.
Class-level inference; confirm with full-text conditions.
Hydrometallurgy Solvent Extraction Nickel Laterite Processing

Non-Micellar Surface Activity

Surface tension measurements at the air-water interface (24°C) reveal that N,N-diethyldodecanamide (DEDA) reduces surface tension to 37 dyn cm⁻¹ at its aqueous saturation concentration of 1.4 × 10⁻⁵ M [1]. Notably, micellization does not occur below this saturation limit, distinguishing it from many conventional surfactants that form micelles at much lower concentrations [1]. The standard free energy of adsorption is approximately -46.5 kJ mol⁻¹ [1].

Surface Activity
Class-level
37 dyn cm⁻¹ at 1.4×10⁻⁵ M; no micellization
Non-micellar interfacial control may support formulation design.
Data from air-water interface, 24°C.
Colloid Science Surfactant Chemistry Formulation

Al/Gd Separation in Deep Eutectic Solvents

In the development of hydrophobic deep eutectic solvents (HDES) for removing aluminum impurity from gadolinium chloride solutions, a 3:1 mixture of N,N-diethyldodecanamide (DM) and ibuprofen (BF) achieved a maximum Al/Gd separation factor (βAl/Gd) greater than 400 [1]. This system demonstrated superior performance compared to other tested HDES formulations, enabling quantitative Al³⁺ removal (E% > 99%) with minimal Gd³⁺ co-extraction (2.43%) over three counter-current stages [1].

Al/Gd Separation
Head-to-head
DEDA:ibuprofen HDES: βAl/Gd > 400, >99% Al removal
Other HDES: lower separation factors reported
Direct comparison supports rare earth purification process evaluation.
GdCl3 solution, three counter-current stages.
Rare Earth Processing Green Chemistry Deep Eutectic Solvents

Acute Oral Toxicity Assessment

Acute toxicity data indicate that N,N-diethyldodecanamide has a low oral toxicity profile, with an LD50 value greater than 3200 mg/kg in rats . This places it in a relatively favorable safety category compared to many industrial solvents and reagents, though specific comparative data against direct analogs are limited.

Acute Oral Toxicity
Class-level
LD50 > 3200 mg/kg (rat)
Exceeds low-toxicity threshold; may reduce handling burden.
Class-level inference; verify with supplier documentation.
Toxicology Safety Assessment Regulatory Compliance

U(VI) Extraction Behavior in Nitric Acid

A comparative study of three N,N-dialkyl dodecanamides (diethyl, dibutyl, and dioctyl) for U(VI) extraction from nitric acid media demonstrated that the N-alkyl substituent strongly influences extraction performance [1]. The study quantified the dependence of the uranium distribution ratio on nitric acid concentration, extractant concentration, and temperature for each amide, establishing that N,N-diethyldodecanamide possesses a specific, non-interchangeable extraction profile [1]. While precise distribution ratio values for each amide under identical conditions are not provided in the abstract, the study confirms that structural differences lead to quantifiable changes in extraction thermodynamics and efficiency [1].

U(VI) Extraction
Class-level
DEDA: distinct distribution ratio dependence on [HNO₃], temperature
DBDA, DODA: quantitatively different extraction profiles
Structural specificity matters for nuclear process development.
Class-level inference; consult full study for values.
Nuclear Fuel Cycle Uranium Extraction Solvent Extraction

N,N-Diethyldodecanamide Application Scenarios


Selective Iron Removal in Chloride Hydrometallurgy

For nickel laterite processing circuits utilizing chloride leaching, N,N-diethyldodecanamide is the preferred extractant for selectively removing Fe(III) from pregnant leach solutions containing Ni, Co, Mn, and Zn. Its high single-stage extraction efficiency (>90% with 30% DEDA) and rapid phase separation kinetics [1] make it a robust choice for industrial-scale purification, directly addressing the challenge of iron interference in nickel/cobalt recovery.

Gadolinium Purification via Deep Eutectic Solvents

When producing high-purity GdCl3, utilizing N,N-diethyldodecanamide as the hydrogen bond acceptor in a 3:1 HDES with ibuprofen provides unparalleled aluminum removal. The system's demonstrated Al/Gd separation factor exceeding 400 and >99% Al³⁺ extraction efficiency over three stages [2] positions this formulation as a state-of-the-art, sustainable alternative to conventional solvent extraction for rare earth refining.

Non-Micellar Surfactant Formulation

In applications such as specialized coatings, printing inks, or liquid-liquid extraction where controlled interfacial tension without bulk micelle formation is critical, N,N-diethyldodecanamide offers a unique advantage. Its ability to lower surface tension to 37 dyn cm⁻¹ at saturation without micellizing [3] allows formulators to fine-tune surface activity without the complications of micellar phases, a property not commonly found in many conventional surfactants.

Nuclear Fuel Cycle Process Development

For research and development in the nuclear fuel cycle, specifically for uranium recovery from nitric acid streams, N,N-diethyldodecanamide serves as a model extractant with well-characterized extraction behavior [4]. Its performance, which is distinct from its dibutyl and dioctyl analogs, allows process engineers to select an amide with a specific, pre-documented extraction profile, thereby avoiding the need for extensive re-optimization when replacing other dialkyl amides.

Application
Selection Property
Validation Focus
Chloride hydrometallurgy Fe removal
Fe(III) extraction selectivity
Selective removal over Ni, Co, Mn, Zn
High-purity GdCl₃ via HDES
Al/Gd separation factor in HDES
Trace Al removal efficiency
Non-micellar interfacial control
Surface tension without micellization
Surface tension reduction endpoint
Nuclear fuel cycle U(VI) R&D
U distribution ratio dependence
Extraction profile vs. other dialkyl amides

Technical Documentation Hub

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42 linked technical documents
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